CC-90011 is a potent, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1). [, , , , , ] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones, particularly at the lysine 4 position of histone H3 (H3K4). [, , ] It belongs to the flavin adenine dinucleotide (FAD) dependent family of monoamine oxidases. [] CC-90011 is being investigated for its potential as an anti-cancer agent due to its ability to modulate gene expression by inhibiting LSD1. [, , , , ] It has shown promising results in preclinical studies and is currently in phase 2 clinical trials. [, ]
CC-90011 exerts its anti-cancer effects primarily by inhibiting LSD1. [, , , ] LSD1 typically removes methyl groups from H3K4, thereby repressing the expression of tumor suppressor genes. [, ] By inhibiting LSD1, CC-90011 enhances H3K4 methylation, leading to increased expression of tumor suppressor genes. [] This process potentially inhibits cell growth in tumor cells overexpressing LSD1. [] Additionally, LSD1 can also demethylate H3K9, which usually promotes the expression of tumor-promoting genes. [] CC-90011's inhibition of LSD1 also enhances H3K9 methylation, further contributing to its anti-cancer effects. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6